molecular formula C22H20N4O2S B5408697 (6Z)-2-cyclohexyl-5-imino-6-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-cyclohexyl-5-imino-6-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B5408697
M. Wt: 404.5 g/mol
InChI Key: KLEPPNCKIRCKCV-JSIBOBQWSA-N
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Description

(6Z)-2-cyclohexyl-5-imino-6-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a phenylfuran moiety, and a thiadiazolopyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-cyclohexyl-5-imino-6-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazolopyrimidinone core, followed by the introduction of the cyclohexyl and phenylfuran groups. Common reagents used in these reactions include cyclohexylamine, phenylfuran-2-carbaldehyde, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-cyclohexyl-5-imino-6-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to enhance reaction rates and selectivity. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

(6Z)-2-cyclohexyl-5-imino-6-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate for various diseases, leveraging its unique structure and reactivity.

    Industry: The compound is explored for use in material science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of (6Z)-2-cyclohexyl-5-imino-6-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies using molecular dynamics simulations and biochemical assays help elucidate these mechanisms.

Properties

IUPAC Name

(6Z)-2-cyclohexyl-5-imino-6-[(5-phenylfuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c23-19-17(13-16-11-12-18(28-16)14-7-3-1-4-8-14)20(27)24-22-26(19)25-21(29-22)15-9-5-2-6-10-15/h1,3-4,7-8,11-13,15,23H,2,5-6,9-10H2/b17-13-,23-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEPPNCKIRCKCV-JSIBOBQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN3C(=N)C(=CC4=CC=C(O4)C5=CC=CC=C5)C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=NN3C(=N)/C(=C/C4=CC=C(O4)C5=CC=CC=C5)/C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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